3-(3-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
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Overview
Description
3-(3-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core linked to a triazole ring through an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multiple steps:
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Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne under copper(I) catalysis (CuAAC). This reaction is often carried out in the presence of a base such as triethylamine in a solvent like dimethyl sulfoxide (DMSO) at room temperature.
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Synthesis of the Azetidine Intermediate: : The azetidine ring can be formed by cyclization of a suitable precursor, such as a β-amino alcohol, using a dehydrating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
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Coupling of the Triazole and Azetidine: : The triazole and azetidine intermediates are coupled through a nucleophilic substitution reaction, often using a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF).
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Formation of the Quinazolinone Core: : The quinazolinone core is typically synthesized via a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions.
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Final Coupling: : The final step involves coupling the quinazolinone core with the triazole-azetidine intermediate, usually through an amide bond formation using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for the cycloaddition and cyclization steps, and employing automated systems for purification and isolation of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazolinone derivative.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents such as ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: N-oxides of the azetidine ring.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
3-(3-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.
Chemical Biology: Employed in the design of bioorthogonal reactions for labeling and tracking biomolecules.
Pharmaceutical Development: Explored as a lead compound for the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can engage in hydrogen bonding and π-π stacking interactions, while the quinazolinone core can act as a pharmacophore, binding to active sites of enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-(1H-1,2,3-triazol-1-yl)propyl)quinazolin-4(3H)-one: Lacks the azetidine ring, which may affect its binding affinity and specificity.
3-(3-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one: Similar structure but without the oxopropyl group, potentially altering its reactivity and biological activity.
Uniqueness
The presence of the azetidine ring and the oxopropyl group in 3-(3-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one provides unique steric and electronic properties, enhancing its potential as a versatile scaffold in drug design and chemical biology.
Properties
IUPAC Name |
3-[3-oxo-3-[3-(triazol-1-yl)azetidin-1-yl]propyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c23-15(21-9-12(10-21)22-8-6-18-19-22)5-7-20-11-17-14-4-2-1-3-13(14)16(20)24/h1-4,6,8,11-12H,5,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUZJKMKINVYBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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